2-[(5-nitropyridin-2-yl)amino]propanoic Acid
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Overview
Description
2-[(5-nitropyridin-2-yl)amino]propanoic acid is an organic compound with the molecular formula C8H9N3O4. It is also known by its IUPAC name, N-(5-nitro-2-pyridinyl)alanine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino acid structure. The compound has a molecular weight of 211.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitropyridin-2-yl)amino]propanoic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent coupling with alanine. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then reacted with alanine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-nitropyridin-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and amino acid analogs, which can have different biological and chemical properties .
Scientific Research Applications
2-[(5-nitropyridin-2-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar in structure but lacks the alanine moiety.
5-Nitropyridin-2-ylalanine: Another derivative with similar properties but different substitution patterns.
Uniqueness
2-[(5-nitropyridin-2-yl)amino]propanoic acid is unique due to its combination of a nitro-pyridine ring with an amino acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASKPADHUTSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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